(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
M14659 is a synthetic organic compound belonging to the class of cephalosporin antibacterials. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria, including multi-drug resistant strains . M14659 is often used in parenteral (injectable) form and has shown superior activity compared to other cephalosporins like ceftazidime .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M14659 involves multiple steps, starting from the core cephalosporin structure. The key steps include the introduction of various functional groups that enhance its antibacterial activity. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of M14659 follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. The final product is purified using methods such as crystallization and chromatography to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
M14659 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the cephalosporin core, potentially altering its antibacterial properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups, impacting the compound’s stability and activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of M14659 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halides and amines.
Major Products Formed
The major products formed from these reactions are various derivatives of M14659, each with potentially different antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms .
Scientific Research Applications
M14659 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of cephalosporins.
Biology: Investigated for its interactions with bacterial cell walls and its mechanism of action.
Medicine: Used in the development of new antibacterial therapies, particularly for treating infections caused by multi-drug resistant bacteria.
Industry: Employed in the production of antibacterial agents and as a reference standard in quality control processes
Mechanism of Action
M14659 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Similar Compounds
- Ceftazidime
- Ceftriaxone
- Cefoperazone
Comparison
M14659 is unique in its enhanced activity against multi-drug resistant strains of Pseudomonas aeruginosa compared to other cephalosporins like ceftazidime and ceftriaxone. Its higher affinity for penicillin-binding proteins and its ability to be taken up by bacterial cells in low-iron environments contribute to its superior antibacterial properties .
Properties
Molecular Formula |
C28H23N9O11S3 |
---|---|
Molecular Weight |
757.7 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C28H23N9O11S3/c1-9-4-15(37-28(31-9)33-20(34-37)26(46)47)49-7-11-8-50-23-17(22(41)36(23)18(11)24(42)43)32-21(40)16(14-6-30-27(29)51-14)35-48-19(25(44)45)10-2-3-12(38)13(39)5-10/h2-6,17,19,23,38-39H,7-8H2,1H3,(H2,29,30)(H,32,40)(H,42,43)(H,44,45)(H,46,47)/b35-16-/t17-,19+,23-/m1/s1 |
InChI Key |
PBJHSJKHPMHQSC-HTAGMMKPSA-N |
Isomeric SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)/C(=N\O[C@@H](C5=CC(=C(C=C5)O)O)C(=O)O)/C6=CN=C(S6)N)SC3)C(=O)O)C(=O)O |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SCC3=C(N4C(C(C4=O)NC(=O)C(=NOC(C5=CC(=C(C=C5)O)O)C(=O)O)C6=CN=C(S6)N)SC3)C(=O)O)C(=O)O |
Synonyms |
antibiotic M 14659 M 14659 M14659 |
Origin of Product |
United States |
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